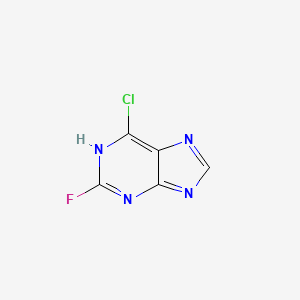

6-chloro-2-fluoro-1H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

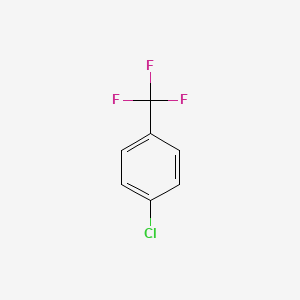

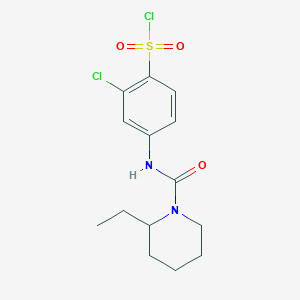

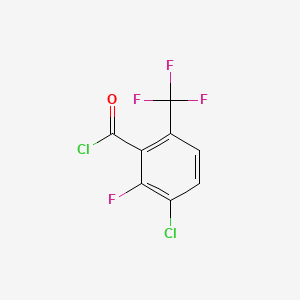

6-Chloro-2-fluoro-1H-purine is an organic compound belonging to the class of purines and purine derivatives. These compounds are aromatic heterocyclic molecules containing a purine moiety, which is formed by a pyrimidine ring fused to an imidazole ring . This compound is notable for its applications in various fields, including medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-fluoro-1H-purine typically involves the Balz-Schiemann reaction. This process starts with the diazotization of 2-aminopurine, followed by fluorodediazoniation in aqueous fluoroboric acid . The yields of this reaction can be improved by protecting the purine N-9 position, simplifying purification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of Buchwald palladium-catalyzed conditions has been reported for the selective reaction of the 6-chloro substituent with alkyl and aryl amides . This method involves the use of palladium catalysts, xantphos, and cesium carbonate at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoro-1H-purine undergoes various chemical reactions, including nucleophilic substitution and amination. The 6-chloro substituent can be selectively displaced by nucleophiles such as alkyl and aryl amides under palladium-catalyzed conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl and aryl amides, palladium catalysts, xantphos, cesium carbonate, 100°C.

Amination: Amine displacement of the 2-fluoro group can follow the nucleophilic substitution reaction.

Major Products: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and chemical biology studies .

Scientific Research Applications

6-Chloro-2-fluoro-1H-purine is widely used as a heterocyclic building block in the synthesis of purine nucleosides. These nucleosides have shown inhibitory activity against cyclin-dependent kinases (CDKs) and are active against HIV-1 and hepatitis B virus (HBV) in vitro . Additionally, fluorinated purines, including this compound, are valuable tools in biomedical research for in vivo imaging by positron emission tomography (PET) .

Mechanism of Action

Comparison with Similar Compounds

- 2-Fluoropurine

- 6-Chloropurine

- 2,6-Difluoropurine

Comparison: 6-Chloro-2-fluoro-1H-purine is unique due to the presence of both chloro and fluoro substituents on the purine ring. This dual substitution can confer advantageous changes to the compound’s physicochemical, metabolic, and biological properties . Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable compound in medicinal chemistry and chemical biology .

Properties

IUPAC Name |

6-chloro-2-fluoro-1H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRIYCIDCQDGQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=NC2=N1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=NC2=N1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723719.png)

![1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B7723796.png)